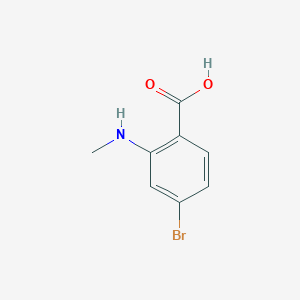

4-Bromo-2-(methylamino)benzoic acid

Description

Significance of Halogenated Aminobenzoic Acids in Contemporary Chemical Research

Within the diverse family of substituted benzoic acids, halogenated aminobenzoic acids have emerged as particularly significant. The incorporation of halogen atoms (fluorine, chlorine, bromine, iodine) and an amino group onto the benzoic acid core imparts unique characteristics to these molecules. Halogenation can influence a compound's lipophilicity, metabolic stability, and binding affinity to biological targets. nih.gov It is estimated that up to a third of drugs currently undergoing clinical investigation contain a halogen. nih.gov

The amino group, a key functional group, can act as a hydrogen bond donor and acceptor, and it is often a crucial component for biological activity. Aminobenzoic acids, such as p-aminobenzoic acid (PABA), are vital in various biological and industrial processes. mdpi.com PABA, for instance, is a precursor for the synthesis of folate, an essential vitamin. mdpi.com The combination of halogens and amino groups on a benzoic acid scaffold creates a rich chemical space for the development of novel compounds with a wide array of potential applications.

Overview of 4-Bromo-2-(methylamino)benzoic Acid within the Context of Aromatic Carboxylic Acid Systems

This compound is a specific example of a halogenated aminobenzoic acid. Its structure features a bromine atom at the 4-position and a methylamino group at the 2-position of the benzoic acid ring. This particular arrangement of substituents makes it a valuable building block in organic synthesis. The presence of the bromine atom provides a reactive site for various cross-coupling reactions, a common strategy for constructing more complex molecules.

The compound is a solid at room temperature and has a molecular weight of 230.06 g/mol . echemi.comsigmaaldrich.com It is recognized as an important intermediate in the synthesis of other active compounds. medchemexpress.com

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 861526-61-6 | echemi.com |

| Molecular Formula | C8H8BrNO2 | echemi.com |

| Molecular Weight | 230.06 g/mol | echemi.comsigmaaldrich.com |

| InChIKey | TYGBJEHMJNCALX-UHFFFAOYSA-N | echemi.com |

| Exact Mass | 228.97384 | echemi.com |

Research and Applications

While specific, in-depth research focused solely on the biological activity of this compound is not extensively documented in publicly available literature, its importance lies in its role as a synthetic intermediate. Its structural relative, 4-Bromo-2-methylbenzoic acid, has been used in the synthesis of various compounds, including those with potential insecticidal properties and isoindolinone derivatives. chemicalbook.com For instance, 4-Bromo-2-methylbenzoic acid is a starting material for creating phenoxybenzoylphenyl acetic acids and can undergo regioselective chlorination. chemicalbook.com This highlights the synthetic utility of the bromo- and methyl-substituted benzoic acid core.

The synthesis of related aminobenzoic acid derivatives has been explored for their potential antimicrobial and cytotoxic activities. nih.gov For example, Schiff bases derived from 4-aminobenzoic acid have demonstrated antibacterial, antimycobacterial, and antifungal properties. nih.gov This suggests that derivatives of this compound could also be investigated for similar biological activities.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-(methylamino)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO2/c1-10-7-4-5(9)2-3-6(7)8(11)12/h2-4,10H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYGBJEHMJNCALX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=CC(=C1)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Bromo 2 Methylamino Benzoic Acid and Its Precursors

Retrosynthetic Analysis and Strategic Disconnections for 4-Bromo-2-(methylamino)benzoic Acid

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, the primary disconnections focus on the formation of the C-N and C-Br bonds, as well as the introduction of the carboxylic acid group.

A primary disconnection strategy involves breaking the C-N bond between the aromatic ring and the methylamino group. This leads to two potential precursors: a 2-amino-4-bromobenzoic acid derivative that can be methylated, or a 4-bromo-2-halobenzoic acid that can undergo nucleophilic substitution with methylamine (B109427).

Another key disconnection is at the C-Br bond. This suggests a synthetic route starting from 2-(methylamino)benzoic acid, which would then undergo electrophilic bromination. The directing effects of the amino and carboxylic acid groups would need to be carefully considered to achieve the desired regioselectivity.

A further retrosynthetic step involves the disconnection of the carboxylic acid group. This could be achieved through the oxidation of a methyl group, suggesting 4-bromo-2-methylaniline (B145978) as a precursor. youtube.com This approach simplifies the starting material to a substituted toluene (B28343) derivative, which is often readily available. youtube.com

These disconnections lead to several potential forward synthetic pathways, each with its own set of advantages and challenges regarding starting material availability, reaction efficiency, and control of regiochemistry.

Classical Synthetic Routes to Analogous Substituted Aminobenzoic Acids

The synthesis of substituted aminobenzoic acids has a long history, with several classical methods being well-established for creating a variety of structural analogues.

Nitration and Subsequent Reduction Approaches to Aminoaryl Carboxylic Acid Intermediates

A common and well-established method for introducing an amino group onto an aromatic ring is through the nitration of a benzoic acid derivative, followed by the reduction of the resulting nitro group. youtube.com The nitration of aromatic rings typically employs a mixture of nitric acid and sulfuric acid to generate the reactive nitronium ion (NO₂⁺) electrophile. youtube.com The position of nitration is directed by the substituents already present on the benzene (B151609) ring.

For instance, the synthesis of p-aminobenzoic acid can start from toluene. The methyl group is an ortho-, para-director, allowing for the nitration at the para position. youtube.com Subsequent oxidation of the methyl group using a strong oxidizing agent like potassium permanganate (B83412) (KMnO₄) yields p-nitrobenzoic acid. youtube.com The final step is the reduction of the nitro group to an amine, which can be achieved using various reducing agents, such as hydrogen gas with a palladium catalyst (H₂/Pd-C) or iron metal in acetic acid (Fe/CH₃COOH). youtube.com

This two-step sequence of nitration and reduction is a versatile strategy for the synthesis of various aminoaryl carboxylic acids. The choice of starting material and the order of reactions are crucial for achieving the desired isomer. youtube.comquimicaorganica.org

Direct Amination Strategies for Benzoic Acid Derivatives utilizing Methylamine

Direct amination of benzoic acid derivatives presents a more atom-economical approach to forming the C-N bond. One classical method is the reaction of a carboxylic acid with an amine to form an amide, a reaction known as amidization. youtube.com For example, benzoic acid can react with methylamine to form N-methylbenzamide, with the removal of water. youtube.com However, this forms an amide rather than an amino-substituted benzoic acid.

To achieve direct amination on the aromatic ring, nucleophilic aromatic substitution (SNAr) can be employed. This typically requires a benzoic acid derivative with a good leaving group (like a halogen) at the position of amination and an activating group (like a nitro group) ortho or para to the leaving group. For a precursor like 4-bromo-2-fluorobenzoic acid, methylamine could potentially displace the fluoride, which is more reactive in SNAr reactions than bromide.

More recent developments have focused on catalytic methods for direct C-H amination, which avoid the need for pre-functionalized substrates. While these are generally considered advanced protocols, they build upon the classical concept of direct C-N bond formation. nih.govnih.gov

Condensation Reactions in the Preparation of Related Substituted Benzoic Acids

Condensation reactions are broadly defined as reactions where two molecules combine, often with the loss of a small molecule like water. In the context of substituted benzoic acid synthesis, condensation reactions can be used to build the carbon skeleton or introduce functional groups.

For example, the condensation of substituted benzoic acids with benzene in the presence of a Lewis acid like aluminum chloride can form substituted benzophenones. researchgate.net While not a direct route to aminobenzoic acids, it demonstrates a classical method for modifying benzoic acid structures.

Advanced Synthetic Protocols for this compound

Modern synthetic chemistry offers more sophisticated and efficient methods for the preparation of complex molecules like this compound, with palladium-catalyzed reactions being particularly prominent.

Palladium-Catalyzed Coupling Reactions in Bromoaminobenzoic Acid Synthesis

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have become a powerful tool for the formation of carbon-nitrogen bonds. uwindsor.cayoutube.com This reaction allows for the coupling of an amine with an aryl halide or pseudohalide. nih.gov

In the context of synthesizing this compound, a potential route would involve the palladium-catalyzed coupling of methylamine with a 2,4-dibromobenzoic acid derivative. Careful control of the reaction conditions would be necessary to achieve selective mono-amination at the more reactive ortho position relative to the carboxylic acid. The catalytic system typically consists of a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a phosphine (B1218219) ligand (e.g., P(tBu)₃, XPhos). uwindsor.ca

Alternatively, a precursor like 4-bromo-2-chlorobenzoic acid could be used, where the palladium catalyst selectively facilitates the coupling at the more reactive C-Br bond over the C-Cl bond. Another approach involves starting with 4-bromo-2-methylbenzoic acid. medchemexpress.com A palladium-catalyzed process could be envisioned for a subsequent amination step, although direct C-H amination adjacent to the methyl group would be challenging. A more plausible route starting with 4-bromo-2-methylbenzoic acid would involve its conversion to an intermediate suitable for coupling, such as through a halogenation/amination sequence. google.com

The table below summarizes representative conditions for palladium-catalyzed amination reactions.

| Aryl Halide Substrate | Amine | Palladium Catalyst | Ligand | Base | Solvent | Temperature | Yield |

| Aryl Bromide | Primary Amine | Pd(OAc)₂ | Binap | NaOtBu | Toluene | 80-100 °C | Good to Excellent |

| Aryl Chloride | Secondary Amine | Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane | 100-120 °C | Good to Excellent |

| Aryl Bromide with COOH | Aryl Boronic Acid | [PdCl₂(NH₂CH₂COOH)₂] | Glycine | K₂CO₃ | Water | Room Temp | High |

This table presents generalized conditions for Buchwald-Hartwig and related Suzuki reactions and is for illustrative purposes. Specific conditions would need to be optimized for the synthesis of this compound. rsc.org

These advanced methods offer high efficiency, functional group tolerance, and the ability to construct the target molecule in a convergent manner. organic-chemistry.org

Alpha-Halogenated Ketone Synthesis Routes to Key Precursors

A crucial precursor in the synthesis of related compounds is an alpha-halogenated ketone. These ketones are valuable synthetic intermediates due to their reactivity, allowing for further molecular modifications. One prominent route involves the alpha-halogenation of a ketone derived from a benzoic acid precursor. This reaction typically proceeds via an acid-catalyzed tautomerization to form a nucleophilic enol, which then reacts with a halogenating agent like bromine (Br₂) or N-bromosuccinimide (NBS).

For instance, the synthesis of methyl 4-bromoacetyl-2-methylbenzoate, a key precursor, is achieved through an alpha-halogenated ketone synthesis reaction. In this process, an intermediate compound is subjected to a halogenating reagent, such as bromosuccinimide, in a suitable solvent system like tetrahydrofuran (B95107) and water, to yield the desired alpha-bromo ketone. The reaction mechanism involves the formation of an enol or enolate, which then attacks the electrophilic bromine source. The choice of halogenating agent and reaction conditions can be optimized to achieve high yields and selectivity.

General methods for the α-halogenation of ketones are well-established and offer versatility. These include the use of N-alkenoxypyridinium salts with quaternary ammonium (B1175870) salts as halogen sources, which allows for mild reaction conditions and broad functional group tolerance. Another approach utilizes systems like titanium tetrachloride (TiCl₄) or titanium tetrabromide (TiBr₄) with an oxidant such as hydrogen peroxide for the oxidative α-halogenation of 1,3-dicarbonyl compounds.

Esterification Reactions as Intermediate Steps in Complex Synthesis

Esterification is a fundamental and frequently employed reaction in the multi-step synthesis of complex molecules, including the precursors to this compound. This reaction serves to protect the carboxylic acid group or to modify the reactivity of the molecule for subsequent steps.

A common strategy begins with the esterification of a benzoic acid derivative. For example, 4-bromo-2-methylbenzoic acid can be dissolved in an alcohol, such as methanol (B129727), and treated with a catalytic amount of a strong acid like sulfuric acid. This Fischer esterification reaction efficiently converts the carboxylic acid into its corresponding methyl ester, in this case, methyl 4-bromo-2-methylbenzoate. This ester can then be carried forward to the next synthetic step, such as the alpha-halogenation described previously.

The esterification of benzoic acids can be achieved under various conditions. N-bromosuccinimide (NBS) has been shown to be an effective catalyst for the direct esterification of aryl carboxylic acids with alcohols under mild, metal-free conditions, which is advantageous for large-scale synthesis. Other methods include the use of a formic acid catalyst in an inert, water-immiscible solvent.

Multi-Step Synthesis from Identified Precursors (e.g., 4-bromo-2-methylbenzoic acid derived routes)

The synthesis of this compound is typically accomplished through a multi-step pathway starting from readily available precursors. One such key precursor is 4-bromo-2-fluorobenzoic acid. The synthesis of this precursor can be achieved by the oxidation of 1-bromo-2-fluoro-4-methylbenzene using a strong oxidizing agent like potassium permanganate in a pyridine (B92270) and water mixture.

Once 4-bromo-2-fluorobenzoic acid is obtained, the final step to produce this compound is a nucleophilic aromatic substitution (SNA) reaction. In this reaction, the fluorine atom at the 2-position, which is activated by the electron-withdrawing carboxylic acid group, is displaced by methylamine. The reactivity of halogens in this type of reaction generally follows the trend F > Cl > Br > I, making the fluoro derivative an excellent substrate. The reaction is typically carried out by heating the aryl halide with an amine in a suitable solvent, often with a base to neutralize the hydrogen halide formed.

An alternative multi-step route starts with 4-bromo-2-methylbenzoic acid. This starting material is first subjected to esterification to protect the carboxylic acid. The resulting ester then undergoes further transformations, potentially including benzylic bromination followed by reactions to introduce the desired functional groups.

A documented synthesis of a similar compound, 4-bromo-2-(isopropylamino)benzoic acid, proceeds via the reaction of 4-bromo-2-fluorobenzoic acid with isopropylamine, highlighting the viability of the nucleophilic aromatic substitution approach.

Table 1: Key Synthetic Reactions and Precursors

| Starting Material | Reaction Type | Key Reagents | Intermediate/Product | Reference |

|---|---|---|---|---|

| 4-bromo-2-methylbenzoic acid | Esterification | Methanol, Sulfuric Acid | Methyl 4-bromo- |

Advanced Spectroscopic and Structural Elucidation of 4 Bromo 2 Methylamino Benzoic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Assignment and Chemical Shift Analysis

No published ¹H NMR data for 4-Bromo-2-(methylamino)benzoic acid could be located.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy for Carbon Framework Elucidation

No published ¹³C NMR data for this compound could be located.

Two-Dimensional NMR Techniques for Connectivity and Spatial Relationships

No published 2D NMR data (e.g., COSY, HSQC, HMBC) for this compound could be located.

Vibrational Spectroscopy

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

No published FTIR spectra for this compound could be located. While data for compounds like 4-bromo-2-methylbenzoic acid are available, they are not applicable to the target molecule. nih.gov

Raman Spectroscopy for Molecular Vibrational Modes and Symmetry Analysis

No published Raman spectra for this compound could be located.

Spectroscopic Signatures of Intermolecular Interactions

The presence of intermolecular interactions in this compound, such as hydrogen bonding, would be expected to leave distinct signatures in its vibrational and nuclear magnetic resonance (NMR) spectra. Intermolecular hydrogen bonds, particularly those involving the carboxylic acid and methylamino groups (O-H···O and N-H···O), would cause characteristic shifts in the stretching frequencies in its Infrared (IR) and Raman spectra. Typically, the O-H stretching band of the carboxylic acid would appear broadened and shifted to a lower wavenumber compared to the free, non-hydrogen-bonded state. Similarly, the N-H stretching frequency of the methylamino group would be altered upon involvement in hydrogen bonding.

In ¹H NMR spectroscopy, the chemical shifts of the protons involved in hydrogen bonding (the acidic proton of the carboxylic acid and the amine proton) would be sensitive to concentration and temperature, providing further evidence of these interactions. Changes in the electronic environment due to these interactions could also induce subtle shifts in the signals of nearby aromatic and methyl protons. Advanced 2D NMR techniques could further elucidate through-space interactions, corroborating the presence of specific intermolecular contacts.

X-ray Crystallography of this compound and its Associated Co-Crystals or Salts

A definitive understanding of the solid-state structure of this compound would be achieved through single-crystal X-ray diffraction analysis. This technique would provide precise atomic coordinates, allowing for a detailed examination of its molecular and supramolecular features.

Crystal System, Space Group, and Unit Cell Parameter Determination

The initial step in X-ray crystallographic analysis is the determination of the crystal system, space group, and the dimensions of the unit cell. This fundamental data describes the symmetry and the repeating unit of the crystal lattice. For a molecule like this compound, one might anticipate it to crystallize in one of the common crystal systems for organic molecules, such as monoclinic or orthorhombic.

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | Value |

| γ (°) | 90 |

| Volume (ų) | Value |

| Z | 4 |

| Note: The values in this table are hypothetical and serve as an example of what would be determined. |

Molecular Conformation and Planarity Assessment, including Dihedral Angle Analysis

X-ray crystallography would reveal the precise three-dimensional arrangement of the atoms within the this compound molecule. Key parameters include the planarity of the benzene (B151609) ring and the orientation of the carboxylic acid and methylamino substituents. The dihedral angle between the plane of the benzene ring and the carboxylic acid group, as well as the torsion angles involving the methylamino group, would be accurately measured. These angles are crucial for understanding any steric hindrance and intramolecular interactions that influence the molecule's preferred conformation in the solid state.

Table 2: Example Dihedral Angles in Related Structures

| Compound | Dihedral Angle between Aromatic Rings (°) | Reference |

| 4-Methyl-2-(o-tolylamino)benzoic acid | 50.86 (5) | nih.gov |

| 4-Bromo-4′-(dimethylamino)stilbene | 50.5 (3) | nih.govresearchgate.netstrath.ac.uk |

| Note: This table presents data for related molecules to illustrate the type of information obtained. |

Detailed Analysis of Intermolecular Hydrogen Bonding Networks (O-H···O, N-H···O, C-H···π Interactions)

A primary focus of the crystallographic analysis would be the identification and characterization of intermolecular hydrogen bonds. The presence of both a hydrogen bond donor (the carboxylic acid and the N-H of the methylamino group) and acceptor (the carbonyl oxygen, the hydroxyl oxygen, and the nitrogen atom) functionalities suggests the high likelihood of forming robust hydrogen-bonding networks. The analysis would detail the geometry of these interactions, including donor-acceptor distances and angles. For instance, O-H···O hydrogen bonds between carboxylic acid groups are common, leading to the formation of dimers. Additionally, N-H···O interactions between the methylamino group of one molecule and the carboxylic acid group of another are plausible. Weaker interactions, such as C-H···π interactions involving the aromatic ring, would also be investigated.

Hirshfeld Surface Analysis for Quantitative Interpretation of Crystal Packing and Non-Covalent Interactions

While specific experimental Hirshfeld surface analysis data for this compound is not available in the reviewed literature, the application of this technique to analogous molecular structures provides a robust framework for understanding the principal intermolecular interactions that govern its crystal packing. Hirshfeld surface analysis is a powerful computational tool that maps the regions of close contact between molecules in a crystal lattice, providing a quantitative breakdown of the different types of non-covalent interactions.

For a molecule like this compound, the analysis would be anticipated to reveal a variety of intermolecular contacts. These would include hydrogen bonds, bromine interactions, and van der Waals forces. The surfaces are typically color-mapped to visualize interaction distances, with red areas indicating contacts shorter than the van der Waals radii and blue areas representing longer contacts.

| Interaction Type | Projected Contribution (%) | Description |

| H···H | ~40-50% | Represents the most significant contribution, arising from the numerous hydrogen atoms on the aromatic ring and methyl group. |

| C···H/H···C | ~20-30% | Indicates interactions between carbon and hydrogen atoms of adjacent molecules, contributing significantly to the overall packing. |

| O···H/H···O | ~10-15% | Corresponds to hydrogen bonding involving the carboxylic acid group, a key interaction in defining the crystal structure. |

| Br···H/H···Br | ~5-10% | Highlights the role of the bromine atom in forming halogen bonds and other close contacts with hydrogen atoms. |

| Other (C···C, Br···C, etc.) | <5% | Includes minor contributions from other types of van der Waals interactions. |

The 2D fingerprint plots derived from the Hirshfeld surface analysis provide a graphical representation of these interactions, plotting the distances from the surface to the nearest atom inside (dᵢ) and outside (dₑ) the surface. The distribution and shape of the points on these plots allow for a detailed characterization of the specific types of intermolecular contacts and their relative importance in the crystal packing.

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) is an indispensable tool for the precise determination of a molecule's elemental composition and for elucidating its fragmentation pathways upon ionization. For this compound, with a chemical formula of C₈H₈BrNO₂, the theoretical exact mass can be calculated.

While a specific high-resolution mass spectrum for this compound was not found in the surveyed literature, the fragmentation pattern can be predicted based on the known behavior of similar chemical moieties, such as benzoic acids, anilines, and halogenated aromatic compounds. The initial step in the mass spectrometer is the ionization of the molecule to form a molecular ion (M⁺˙). The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) would result in a distinctive M⁺˙ and M+2 peak.

The subsequent fragmentation of the molecular ion would likely proceed through several key pathways, including the loss of small, stable neutral molecules or radicals.

| m/z (Proposed) | Proposed Fragment | Fragmentation Pathway |

| 229/231 | [C₈H₈BrNO₂]⁺˙ | Molecular Ion (M⁺˙) |

| 214/216 | [C₇H₅BrNO]⁺˙ | Loss of the methyl radical (·CH₃) from the amino group. |

| 184/186 | [C₈H₇BrO]⁺˙ | Loss of the hydroxyl radical (·OH) from the carboxylic acid group. |

| 150 | [C₇H₅O₂]⁺ | Loss of the bromine radical (·Br) and a hydrogen atom. |

| 134 | [C₇H₄NO₂]⁺ | Loss of the bromine radical (·Br). |

| 106 | [C₇H₄O]⁺˙ | Subsequent loss of carbon monoxide (CO) from a fragment. |

| 77 | [C₆H₅]⁺ | Phenyl cation resulting from significant fragmentation. |

The analysis of the fragmentation pattern provides a molecular fingerprint that can be used for structural confirmation. The precise masses of the fragment ions, as determined by HRMS, would allow for the unambiguous assignment of their elemental compositions, further solidifying the proposed fragmentation pathways.

Computational and Theoretical Chemistry Studies on 4 Bromo 2 Methylamino Benzoic Acid

Quantum Chemical Calculations of Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to predicting the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. These calculations are crucial for understanding the molecule's stability and chemical behavior.

Density Functional Theory (DFT) is a robust computational method used to determine the optimized geometry and energetics of molecules. The B3LYP functional combined with a 6-311++G(d,p) basis set is a commonly employed level of theory for such calculations, providing a good balance between accuracy and computational cost. grafiati.comresearchgate.netnih.govresearchgate.net

For 4-Bromo-2-(methylamino)benzoic acid, DFT calculations would predict a nearly planar geometry for the benzene (B151609) ring, with the carboxyl and methylamino groups also lying close to this plane to maximize conjugation. The presence of the bromine atom and the methylamino and carboxylic acid groups, however, can introduce slight distortions from perfect planarity due to steric and electronic effects. The intramolecular hydrogen bond between the amino hydrogen and the carbonyl oxygen of the carboxylic acid group is a key feature influencing the geometry. uky.edu

Table 1: Predicted Optimized Geometric Parameters for this compound

| Parameter | Predicted Value |

| C-Br Bond Length | ~1.90 Å |

| C-N (amino) Bond Length | ~1.38 Å |

| C-C (carboxyl) Bond Length | ~1.49 Å |

| C=O Bond Length | ~1.22 Å |

| C-O (hydroxyl) Bond Length | ~1.35 Å |

| N-H Bond Length | ~1.01 Å |

| O-H Bond Length | ~0.97 Å |

| C-N-C Bond Angle | ~128° |

| O-C=O Bond Angle | ~123° |

Note: These are estimated values based on typical DFT calculations for similar substituted benzoic acids. actascientific.com

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity. researchgate.netresearchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich benzene ring and the nitrogen atom of the methylamino group. The LUMO is likely to be distributed over the carboxylic acid group and the benzene ring, particularly the carbon atoms bearing the electron-withdrawing bromine and carboxylic acid groups. A smaller HOMO-LUMO gap suggests higher reactivity. researchgate.net

Table 2: Predicted Frontier Orbital Energies and Reactivity Descriptors

| Descriptor | Predicted Value |

| HOMO Energy | ~ -6.8 eV |

| LUMO Energy | ~ -1.8 eV |

| HOMO-LUMO Gap | ~ 5.0 eV |

| Ionization Potential | ~ 6.8 eV |

| Electron Affinity | ~ 1.8 eV |

Note: These values are estimations based on calculations for structurally related molecules. actascientific.com

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It helps to identify the regions that are prone to electrophilic and nucleophilic attack. wolfram.comresearchgate.netwalisongo.ac.id In the MEP map of this compound, the regions around the oxygen atoms of the carboxylic acid group would exhibit a negative potential (red color), indicating their susceptibility to electrophilic attack. Conversely, the hydrogen atoms of the carboxylic acid and the amino group would show a positive potential (blue color), marking them as sites for nucleophilic attack. The bromine atom would also influence the charge distribution on the aromatic ring. actascientific.comresearchgate.net

Prediction and Analysis of Acid-Base Equilibria and Dissociation Constants (pKa Values)

The acid dissociation constant (pKa) is a measure of the acidity of a compound. Theoretical calculations can predict pKa values by computing the Gibbs free energy change of the dissociation reaction in a solvent, often using a polarizable continuum model (PCM). researchgate.netresearchgate.netnih.gov

The pKa of this compound is influenced by both the electron-withdrawing bromo group and the electron-donating methylamino group. The bromo group at the para position to the carboxylic acid would increase its acidity (lower the pKa) compared to benzoic acid (pKa ≈ 4.20). researchgate.netorganicchemistrydata.org The methylamino group at the ortho position, being electron-donating, would decrease the acidity (increase the pKa). The presence of an intramolecular hydrogen bond between the amino and carboxyl groups can also affect the ease of proton donation. Based on the pKa of related compounds like 4-bromobenzoic acid (pKa ≈ 3.96) and 4-methylaminobenzoic acid (pKa ≈ 5.04), the pKa of the title compound is expected to be a balance of these opposing effects. researchgate.netresearchgate.net

Table 3: Experimental pKa Values of Related Benzoic Acids

| Compound | pKa |

| Benzoic acid | 4.20 |

| 4-Bromobenzoic acid | 3.96 |

| 4-Methylaminobenzoic acid | 5.04 |

Source: researchgate.netresearchgate.net

Theoretical Investigation of Intramolecular and Intermolecular Hydrogen Bonding Interactions

Hydrogen bonding plays a critical role in determining the structure and properties of this compound.

Intramolecular Hydrogen Bonding: A significant intramolecular hydrogen bond is expected to form between the hydrogen atom of the methylamino group and the carbonyl oxygen of the adjacent carboxylic acid group. nih.govmdpi.combeilstein-journals.org This interaction would lead to the formation of a stable six-membered ring, influencing the planarity of the molecule and its conformational preferences. uky.edu

Intermolecular Hydrogen Bonding: In the solid state and in concentrated solutions, this compound is likely to form intermolecular hydrogen bonds. The most prominent of these is the formation of centrosymmetric dimers through hydrogen bonding between the carboxylic acid groups of two molecules (O-H···O). nih.gov Additionally, intermolecular N-H···O hydrogen bonds could further stabilize the crystal lattice.

Conformational Analysis and Potential Energy Surface (PES) Mapping

Conformational analysis involves studying the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. A Potential Energy Surface (PES) map illustrates the energy of the molecule as a function of one or more conformational variables, such as dihedral angles. nih.govnih.govyoutube.com

For this compound, the key conformational flexibility arises from the rotation around the C-C bond connecting the carboxylic acid to the benzene ring and the C-N bond of the methylamino group. A relaxed PES scan would likely reveal that the most stable conformer is the one that allows for the formation of the intramolecular hydrogen bond and minimizes steric hindrance between the substituents. The planarity of the system is favored by conjugation, but steric clashes can lead to out-of-plane arrangements. The energy barriers between different conformers would provide insight into the molecule's flexibility at different temperatures. nih.gov

Molecular Dynamics Simulations to Elucidate Solution-Phase Behavior and Solvent Effects

Molecular Dynamics (MD) simulations serve as a powerful computational microscope to investigate the behavior of molecules in the solution phase, providing insights that are often inaccessible through experimental means alone. For this compound, MD simulations can elucidate the complex interplay between the solute and various solvents, revealing critical information about its conformational dynamics, solvation structure, and the nature of solute-solvent interactions.

In a typical MD simulation, the molecule is placed in a box of solvent molecules (e.g., water, ethanol, DMSO), and the trajectories of all atoms are calculated over time by integrating Newton's laws of motion. This process generates a detailed, dynamic picture of how the molecule behaves in solution. Key areas of investigation for this compound include:

Solvation Shell Structure: MD simulations can map the spatial arrangement of solvent molecules around the solute. This is particularly insightful for understanding how polar and non-polar solvents interact with the different functional groups of the molecule: the carboxylic acid, the secondary amine, the aromatic ring, and the bromine substituent. The simulations can quantify the number of solvent molecules in the first and second solvation shells and their average orientation.

Hydrogen Bonding Dynamics: The carboxylic acid and methylamino groups are capable of forming hydrogen bonds, both intramolecularly (between the two groups) and intermolecularly with protic solvents. MD simulations can track the formation, breaking, and lifetime of these hydrogen bonds, which are crucial for the molecule's solubility and reactivity. The persistence of the intramolecular hydrogen bond in different solvents can be quantified.

Conformational Flexibility: The orientation of the carboxylic acid and methylamino groups relative to the benzene ring can fluctuate. MD simulations reveal the preferred conformations in solution and the energy barriers between them. The solvent can significantly influence this conformational landscape; for instance, polar solvents might stabilize conformations with a greater dipole moment. rsc.org

Solvent Effects on Crystal Growth: By understanding how different solvents interact with specific crystal faces of the molecule, MD simulations can help predict and explain solvent-induced changes in crystal morphology. rsc.org Studies on benzoic acid have shown that solvent polarity can systematically alter the aspect ratio of crystals, a principle that can be extended to its derivatives. rsc.org

To analyze interactions in such fluctuating environments, advanced techniques like the Averaged Non-Covalent Interaction (aNCI) index can be applied to the simulation snapshots. nih.gov This method helps to clearly visualize the persistent and important non-covalent interactions, such as hydrogen bonds, by averaging out the thermal noise. nih.gov

Table 1: Hypothetical MD Simulation Data on Hydrogen Bonding in this compound

| Solvent | Average Intramolecular H-Bond Distance (Å) (COOH···N) | Average H-Bond Lifetime (ps) | Avg. No. of Solvent H-Bonds to COOH | Avg. No. of Solvent H-Bonds to NH |

| Water | 2.1 | 1.5 | 3.2 | 1.8 |

| Ethanol | 2.0 | 2.8 | 2.5 | 1.5 |

| DMSO | 1.9 | 5.2 | 1.1 (solvent O to COOH H) | 0.2 |

| Chloroform | 1.8 | 15.0 | 0.1 | 0.0 |

This table is illustrative and represents the type of data that could be generated from MD simulations.

Transition State Calculations for Key Chemical Transformations and Reaction Mechanisms

Transition state (TS) theory is a cornerstone of computational chemistry for understanding reaction kinetics and mechanisms. By locating and characterizing the transition state—the highest energy point along a reaction coordinate—researchers can calculate activation energies, which are directly related to reaction rates. For this compound, TS calculations can provide fundamental insights into its chemical reactivity.

These calculations are typically performed using quantum mechanical methods like Density Functional Theory (DFT). The process involves identifying the reactant and product structures and then using specialized algorithms to find the first-order saddle point on the potential energy surface that connects them. Vibrational frequency analysis is then used to confirm the nature of the stationary points: reactants and products have all real frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Key chemical transformations of this compound that can be studied include:

Esterification: The reaction of the carboxylic acid group with an alcohol. TS calculations can elucidate the mechanism (e.g., Fischer esterification) and predict how the electronic effects of the bromo and methylamino substituents influence the activation barrier compared to unsubstituted benzoic acid.

Amide Bond Formation: Reaction with an amine to form an amide. This is a fundamentally important reaction in medicinal chemistry. Computational studies can model the reaction pathway and identify the rate-determining step.

Electrophilic Aromatic Substitution: While the benzene ring is substituted, further reactions are possible. TS calculations can predict the regioselectivity of nitration or further halogenation by comparing the activation energies for attack at the different available positions on the ring.

Rotational Barriers: The energy barriers for rotation around the C-N and C-COOH bonds can also be calculated using TS search algorithms. This provides information on the molecule's conformational dynamics, complementing findings from MD simulations.

Recent computational studies on a related compound, 4-bromo-3-(methoxymethoxy) benzoic acid, have utilized DFT to determine molecular structure and reactivity descriptors, laying the groundwork for such mechanistic investigations. researchgate.net

Table 2: Illustrative Focus of Transition State Calculations for Selected Reactions

| Reaction Type | Key Parameters to Calculate | Potential Insights |

| Fischer Esterification | Activation Energy (Ea), Geometry of TS, Imaginary Frequency | Reaction rate, role of acid catalyst, influence of electronic substituent effects. |

| Amide Coupling | Reaction Profile, Energies of Intermediates and TSs | Rate-determining step, comparison of different coupling reagents. |

| Aromatic Nitration | Activation Energies for ortho/para attack relative to existing groups | Prediction of major and minor products, understanding directing effects. |

Topological Analysis of Electron Density (Atoms in Molecules (AIM), Electron Localization Function (ELF), Reduced Density Gradient (RDG), Non-Covalent Interaction (NCI) Indices)

Topological analysis of the electron density (ρ) and its derivatives provides a rigorous and chemically intuitive way to analyze chemical bonding and non-covalent interactions without relying on orbital-based models. These methods partition molecular space into distinct regions, revealing the nature of atomic interactions.

Atoms in Molecules (AIM): The AIM theory, developed by Richard Bader, analyzes the gradient of the electron density to partition a molecule into atomic basins. The presence of a bond path (a line of maximum electron density linking two nuclei) and the properties of the density at the bond critical point (BCP) are used to characterize the interaction. For this compound, AIM analysis would identify BCPs for all covalent bonds and the intramolecular hydrogen bond, quantifying their strength and nature (covalent vs. electrostatic).

Electron Localization Function (ELF): The ELF is a measure of the likelihood of finding an electron in the neighborhood of a reference electron. wikipedia.org It provides a faithful visualization of electron pairing and chemical bonding. wikipedia.orgaps.org ELF values range from 0 to 1, where high values (approaching 1) correspond to regions of high electron localization, such as covalent bonds, lone pairs, and atomic cores. jussieu.frtaylorandfrancis.com An ELF analysis of the target molecule would show distinct basins corresponding to the C-C, C-H, C-N, N-H, C=O, C-O, O-H, and C-Br covalent bonds. It would also clearly visualize the lone pair electrons on the oxygen and nitrogen atoms.

Reduced Density Gradient (RDG) and Non-Covalent Interaction (NCI) Index: The NCI index is a powerful tool for visualizing weak and non-covalent interactions. wikipedia.orgnih.gov It is based on the electron density and the reduced density gradient (s), which is a measure of how rapidly the density changes. researchgate.net NCI analysis generates 3D isosurfaces that identify the location and nature of non-covalent interactions. wikipedia.orgresearchgate.net These surfaces are typically colored according to the sign of the second Hessian eigenvalue (λ₂) multiplied by the density:

Blue surfaces indicate strong, attractive interactions like hydrogen bonds.

Green surfaces indicate weak, delocalized van der Waals interactions.

Red surfaces indicate strong, repulsive steric clashes. For this compound, an NCI plot would clearly show a blue or bluish-green surface in the region between the carboxylic proton and the methylamino nitrogen, confirming the intramolecular hydrogen bond. It would also reveal weaker van der Waals interactions across the aromatic ring system.

Table 3: Summary of Electron Density Topological Analysis Methods

| Method | Basis of Analysis | Key Information Revealed | Application to this compound |

| AIM | Gradient of electron density (∇ρ) | Bond paths, bond critical points, atomic charges | Quantifies strength and nature of all covalent bonds and the intramolecular H-bond. |

| ELF | Electron pair probability | Location of covalent bonds, lone pairs, atomic shells | Visualizes the C-Br, N-H, O-H bonds and lone pairs on N and O atoms. |

| RDG/NCI | Electron density (ρ) and reduced density gradient (s) | 3D visualization of non-covalent interactions (H-bonds, van der Waals, steric clashes) | Maps the intramolecular H-bond and identifies regions of steric strain and van der Waals contacts. |

Redox Potential Studies of Aromatic Aminobenzoic Acids

The redox potential of a molecule quantifies its tendency to be oxidized (lose electrons) or reduced (gain electrons). For aromatic aminobenzoic acids, these properties are critical for applications in materials science, such as the development of conducting polymers and redox-active materials for energy storage. researchgate.netnih.govresearchgate.netnih.gov

The redox behavior is governed by the stability of the species formed upon electron transfer. The electron-donating methylamino group (-NHCH₃) and the electron-withdrawing and inductive effects of the bromo (-Br) and carboxylic acid (-COOH) groups all modulate the electron density of the aromatic ring, thereby influencing the redox potential.

Oxidation: The presence of the amino group generally makes the aromatic ring susceptible to oxidation. The oxidation potential would be influenced by the stability of the resulting radical cation. The methylamino group is electron-donating, which would lower the oxidation potential (make it easier to oxidize) compared to benzoic acid. The bromine atom is deactivating yet ortho, para-directing, and its electron-withdrawing inductive effect would be expected to raise the oxidation potential (make it harder to oxidize).

Reduction: The carboxylic acid group and the aromatic ring can be reduced, though often at high negative potentials. The electron-withdrawing nature of the carboxyl group facilitates reduction.

Computational chemistry provides a powerful means to predict redox potentials. By calculating the Gibbs free energies of the neutral molecule and its oxidized or reduced forms, the potential can be estimated using the Nernst equation framework. These theoretical studies, often benchmarked against experimental data from techniques like cyclic voltammetry, can screen large numbers of candidate molecules for desired redox properties. nih.gov Studies on copolymers of aniline (B41778) and aminobenzoic acids have shown that the presence of the carboxylic acid group influences the redox mechanism, often involving proton exchange coupled with electron transfer. researchgate.net

Table 4: Qualitative Effects of Substituents on the Redox Potential of a Benzene Ring

| Substituent | Electronic Effect | Effect on Oxidation Potential | Effect on Reduction Potential |

| -NHCH₃ (Methylamino) | Electron Donating (Resonance) | Decreases (Easier to Oxidize) | Increases (Harder to Reduce) |

| -COOH (Carboxylic Acid) | Electron Withdrawing (Resonance/Inductive) | Increases (Harder to Oxidize) | Decreases (Easier to Reduce) |

| -Br (Bromo) | Electron Withdrawing (Inductive), Weakly Deactivating | Increases (Harder to Oxidize) | Decreases (Easier to Reduce) |

The net effect on this compound is a combination of these individual contributions.

Chemical Reactivity and Derivatization of 4 Bromo 2 Methylamino Benzoic Acid

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group is a key functional group that readily undergoes various transformations to produce a range of derivatives.

Esterification Reactions to Form Ester Derivatives

Esterification of 4-bromo-2-(methylamino)benzoic acid can be achieved through several methods. A common approach involves the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid gas. google.comchemicalbook.com For instance, reacting 4-bromo-2-methylbenzoic acid with methanol (B129727) and a sulfuric acid catalyst results in the formation of methyl 4-bromo-2-methylbenzoate. google.com

Another method involves dissolving the parent acid in an alcohol like methanol and bubbling hydrochloric acid gas through the solution. This process has been used to synthesize methyl 4-bromo-2-chlorobenzoate from 4-bromo-2-chlorobenzoic acid with a high yield of 94%. chemicalbook.com

These esterification reactions are fundamental in organic synthesis, allowing for the protection of the carboxylic acid group or modification of the compound's physical and chemical properties.

Table 1: Examples of Esterification Reactions

| Starting Material | Reagents | Product | Yield | Reference |

| 4-Bromo-2-methylbenzoic acid | Methanol, Sulfuric acid | Methyl 4-bromo-2-methylbenzoate | Not specified | google.com |

| 4-Bromo-2-chlorobenzoic acid | Methanol, Hydrochloric acid (gas) | Methyl 4-bromo-2-chlorobenzoate | 94% | chemicalbook.com |

Amidation and Peptide Coupling Reactions

The carboxylic acid functionality of this compound can react with amines to form amides. This transformation, known as amidation or peptide coupling, is crucial in the synthesis of peptides and other amide-containing compounds. The reaction typically involves the activation of the carboxylic acid, often with a coupling reagent, to facilitate the nucleophilic attack by the amine.

A classic example of amidation is the reaction between a carboxylic acid like benzoic acid and a primary amine such as methylamine (B109427), which yields an N-methylbenzamide and water. youtube.com This type of reaction highlights the potential of this compound to be incorporated into larger molecular frameworks through amide bond formation.

Formation of Co-Crystals and Salts with Organic and Inorganic Bases

This compound, possessing both an acidic carboxylic acid group and a basic methylamino group, can form salts and co-crystals. Co-crystals are multi-component crystals where the components are held together by non-covalent interactions, such as hydrogen bonds. veranova.com

The formation of co-crystals can significantly alter the physicochemical properties of a compound, including its solubility, stability, and bioavailability. veranova.com While specific studies on the co-crystal formation of this compound are not detailed in the provided results, the principles of co-crystallization are well-established. For example, theobromine (B1682246) has been successfully co-crystallized with various hydroxybenzoic acids, where hydrogen bonds form between the components. rsc.org Similarly, pyrimethanil (B132214) has been shown to form both salts and co-crystals with different coformers depending on their pKa values. veranova.com Given its structure, this compound is a prime candidate for forming co-crystals and salts with a variety of organic and inorganic bases.

Reactions Involving the Methylamino Group

The secondary amine of the methylamino group is another key reactive site, enabling N-alkylation, N-acylation, and the formation of imines.

N-Alkylation and N-Acylation Reactions

The nitrogen atom of the methylamino group is nucleophilic and can participate in N-alkylation and N-acylation reactions. N-alkylation introduces an additional alkyl group onto the nitrogen, while N-acylation introduces an acyl group. These reactions are fundamental for building more complex molecular structures. While specific examples for this compound are not provided in the search results, the general reactivity of secondary amines is well-documented.

Formation of Schiff Bases and Iminato Derivatives with Aldehydes and Ketones

The methylamino group of this compound can react with aldehydes and ketones to form Schiff bases, which are compounds containing a carbon-nitrogen double bond (imine). This reaction is a condensation reaction where a molecule of water is eliminated. nih.govyoutube.com

The formation of Schiff bases is a versatile method for creating new C-N bonds and is important in the synthesis of various heterocyclic compounds and coordination complexes. For instance, a Schiff base ligand, (Z)-2-(((4-bromo-2-methylphenyl)imino)methyl)-4-methylphenol, was synthesized by reacting 4-bromo-2-methylaniline (B145978) with 2-hydroxy-5-methylbenzaldehyde. researchgate.net This demonstrates the potential of the amino group in similar bromo-substituted anilines to form Schiff bases. The resulting iminato derivatives can then be used as ligands to form metal complexes. researchgate.net

Coordination Chemistry and Metal-Organic Systems

Aminobenzoic acids are versatile ligands in coordination chemistry due to the presence of both hard (carboxylate oxygen) and borderline (amino nitrogen) donor atoms. researchgate.net this compound is therefore a candidate for forming coordination complexes and metal-organic frameworks (MOFs). ekb.egnih.gov It can coordinate to metal ions in several ways:

As a monodentate ligand through one of the carboxylate oxygens.

As a bidentate chelating ligand using both carboxylate oxygens.

As a bidentate bridging ligand, linking two metal centers.

Potentially as a chelating ligand involving both the amino nitrogen and the carboxylate group, forming a stable six-membered ring with a metal center.

The resulting metal complexes or MOFs would possess a free bromo-substituent pointing away from the coordination center. This bromine atom can serve as a reactive site for post-synthetic modification, allowing for the covalent attachment of other functional molecules to the metal-organic system. This feature is highly desirable for creating multifunctional materials with tailored properties for applications in catalysis, gas storage, or sensing. researchgate.netresearchgate.net

Ligand Design and Chelating Properties Towards Metal Ions

There is no specific information in the reviewed literature detailing the design of this compound as a ligand or characterizing its chelating properties towards metal ions. The potential for the carboxylate and methylamino groups to act as a bidentate chelate exists, but specific studies, including the determination of stability constants with various metal ions, have not been reported.

Synthesis and Structural Characterization of Transition Metal Complexes

No scientific articles were found that describe the synthesis and structural characterization of transition metal complexes involving this compound as a ligand. Consequently, there is no data available on the coordination modes, spectroscopic properties (such as IR, UV-Vis), or crystal structures of any such complexes.

Construction of Advanced Ring Systems and Heterocycles Based on the Benzoic Acid Scaffold

Synthesis of Quinazoline Derivatives

While anthranilic acids and their derivatives are common starting materials for the synthesis of quinazolines and quinazolinones, no published methods specifically utilize this compound for this purpose. organic-chemistry.orgopenmedicinalchemistryjournal.comnih.govnih.gov General synthetic routes often involve the condensation of an anthranilic acid with an amide or a related one-carbon synthon, but application of these methods to this compound has not been documented.

Formation of Oxadiazole and Other Heterocyclic Rings

There are no specific synthetic procedures reported in the literature for the formation of oxadiazole rings or other heterocycles starting from this compound. The conversion of benzoic acids to oxadiazoles (B1248032) typically requires transformation into a benzoyl-hydrazine or a related intermediate, followed by cyclization with a coupling reagent. nih.govnih.govresearchgate.netsci-hub.seresearchgate.net However, these multistep sequences have not been applied to or reported for this compound.

Advanced Materials and Chemical Process Applications of 4 Bromo 2 Methylamino Benzoic Acid Derivatives

Role as Key Intermediates in Fine Chemical Synthesis

4-Bromo-2-(methylamino)benzoic acid and its close structural analogs are recognized as valuable intermediates in the synthesis of more complex and often biologically active molecules. The presence of three distinct functional groups—the carboxylic acid, the methylamino group, and the bromine atom—provides a versatile platform for a variety of chemical modifications. This allows for the regioselective introduction of different substituents, paving the way for the construction of a wide range of molecular architectures.

The general utility of bromo-substituted benzoic acids is well-established in organic synthesis. For instance, the related compound, 4-bromo-2-methylbenzoic acid, serves as a precursor in the preparation of certain anthranilic acids that have shown antibacterial activity. medchemexpress.com Furthermore, this analog is a key starting material in a multi-step synthesis to produce 4-bromoacetyl-2-methyl benzoic acid methyl ester, an important intermediate for the synthesis of the insecticide Fluralaner. rasayanjournal.co.in This synthesis involves esterification of the carboxylic acid, followed by a palladium-catalyzed reaction and subsequent halogenation. rasayanjournal.co.in

While specific, large-scale applications of this compound in fine chemical production are not extensively documented in publicly available research, its commercial availability from various chemical suppliers underscores its role as a building block for research and development in the chemical industry. sigmaaldrich.comnih.gov The reactivity of the individual functional groups suggests its potential use in a variety of coupling reactions, such as Suzuki, Buchwald-Hartwig, and amide bond forming reactions, to construct elaborate molecular frameworks.

Table 1: Key Reactions and Potential Applications of this compound as a Synthetic Intermediate

| Functional Group | Potential Reaction Types | Potential Product Classes |

| Carboxylic Acid | Esterification, Amidation, Reduction | Esters, Amides, Benzyl Alcohols |

| Methylamino Group | Acylation, Alkylation, Diazotization | Amides, Tertiary Amines, Azo Compounds |

| Bromo Substituent | Suzuki Coupling, Sonogashira Coupling, Buchwald-Hartwig Amination, Grignard Reagent Formation | Biaryls, Alkynylated Aromatics, Arylamines, Benzoic Acid Derivatives |

Development of Novel Organic Molecules with Tunable Optical and Electronic Properties

The development of novel organic materials with specific optical and electronic properties is a cornerstone of modern materials science, with applications ranging from organic light-emitting diodes (OLEDs) to sensors and molecular switches. The design of these materials often relies on the synthesis of molecules with extended π-conjugated systems and the incorporation of electron-donating and electron-withdrawing groups to tune the electronic energy levels.

While direct research on the optical and electronic properties of derivatives of this compound is limited, the core structure possesses features that are desirable for the construction of such molecules. The benzene (B151609) ring provides a basic chromophore, and the methylamino and carboxylic acid groups can act as electron-donating and electron-withdrawing groups, respectively, influencing the intramolecular charge transfer (ICT) characteristics of the molecule. The bromine atom serves as a convenient handle for extending the π-conjugation through cross-coupling reactions.

For example, the principles of tuning optical properties are demonstrated in the synthesis of metal-organic frameworks (MOFs) where the organic ligands, often containing carboxylic acid functionalities, are systematically modified to alter the photoluminescence of the final material. Though not directly involving the title compound, this research highlights the strategy of using substituted benzoic acids to create materials with tailored optical responses.

Applications in Advanced Catalysis and Reagent Development

The field of catalysis is continuously seeking new ligands and metal complexes to improve reaction efficiency, selectivity, and scope. The structural features of this compound suggest its potential as a precursor for the synthesis of novel ligands for catalytic applications. The carboxylic acid and methylamino groups can act as bidentate or monodentate coordination sites for metal ions.

Although there is no direct evidence of this compound itself being used as a catalyst, related bromo-substituted benzoic acid derivatives are utilized in catalyst systems. For example, palladium catalysts are employed in reactions involving 4-bromo-2-methylbenzoic acid derivatives. rasayanjournal.co.in This indicates the compatibility of the bromo-benzoic acid scaffold with transition metal catalysis, a fundamental aspect of many advanced catalytic processes.

The development of reagents for specific chemical transformations is another area where derivatives of this compound could be impactful. The combination of the different functional groups could be exploited to create reagents for specific coupling reactions or as organocatalysts, although such applications are yet to be reported in detail.

Exploitation in Dye Chemistry and Chromophore Design

The synthesis of new dyes and chromophores is crucial for a wide range of technologies, including textiles, printing, and optical data storage. Azo dyes, characterized by the -N=N- linkage, are a particularly important class of chromophores. The synthesis of azo dyes typically involves the diazotization of a primary aromatic amine, followed by coupling with an electron-rich coupling component.

The methylamino group of this compound could, in principle, be diazotized and coupled to various aromatic systems to generate novel azo dyes. The presence of the bromine atom and the carboxylic acid group would be expected to influence the color and solubility properties of the resulting dyes. While there are reports on the synthesis of azo dyes from other aminobenzoic acids, specific examples utilizing this compound are not readily found in the scientific literature.

Contributions to the Design of Smart Materials and Functional Polymers

Smart materials and functional polymers are at the forefront of materials science, offering responsiveness to external stimuli such as light, heat, or electric fields. The design of these materials often starts with the synthesis of specific monomeric units that can be polymerized to yield materials with the desired properties.

Monomeric Units for Polymeric Materials

The bifunctional nature of this compound, with its carboxylic acid and amino groups, makes it a potential candidate as a monomer for the synthesis of polyamides. The bromine atom could be retained in the polymer backbone, offering a site for post-polymerization modification, or it could be used as a reactive site for polymerization itself, for example, in transition metal-catalyzed polycondensation reactions. However, there is currently a lack of published research detailing the use of this compound as a monomer for polymeric materials.

Precursors for Photochromic or Electroactive Materials

Photochromic materials, which change color upon exposure to light, and electroactive materials, which change their properties in response to an electrical potential, are key components of various smart devices. The synthesis of such materials often involves the incorporation of specific photo- or electro-responsive moieties into a larger molecular or polymeric structure.

While there is no direct evidence of this compound being used as a precursor for photochromic or electroactive materials, its structure contains elements that could be modified for such purposes. For instance, the aromatic core could be functionalized with known photochromic units, with the carboxylic acid group providing a handle for incorporation into a polymer or attachment to a surface. The development of such advanced materials from this particular precursor remains an area for future research.

Utility in Advanced Analytical Chemistry Methods and Standards

The direct application of this compound as a standard or reagent in advanced analytical chemistry is not extensively documented in current literature. However, the foundational structure, aminobenzoic acid, and its isomers are well-characterized and serve as reference points. For instance, para-aminobenzoic acid (PABA) has a detailed analytical profile, and its detection can be accomplished through various methods, including polarography and titrimetry, where it consumes 5 to 6 equivalents of bromine per molecule. researchgate.net

Compounds structurally related to this compound, such as other brominated aminobenzoic acids, have been synthesized and characterized as intermediates for creating more complex molecules. researchgate.net For example, 4-Amino-3-bromobenzoic acid has been prepared and its crystal structure elucidated, indicating its role as a building block for new compounds like sulfonamides and benzothiazines. researchgate.net The characterization of these molecules relies on standard analytical techniques including X-ray crystallography and spectroscopy. researchgate.net

The non-brominated analog, N-methylanthranilic acid, is recognized as a metabolite in various organisms and has been studied for its role in biosynthetic pathways, such as in the formation of acridone (B373769) alkaloids. nih.govebi.ac.uk Its detection and quantification in biological and chemical systems are crucial for understanding these pathways, though it is not typically used as a general analytical reagent itself. ebi.ac.uk The potential of this compound in this area would likely be as a synthetic precursor to create specialized analytical reagents or as a subject for metabolic studies, rather than a standard analytical tool itself.

Development of Dye-Sensitized Solar Cells (DSSCs) (based on related derivatives)

Dye-sensitized solar cells (DSSCs) represent a promising, low-cost alternative to conventional silicon-based solar cells. wikipedia.org These photoelectrochemical systems are built around a semiconductor electrode, typically titanium dioxide (TiO₂), coated with a photosensitive dye that absorbs sunlight and initiates the process of converting light into electricity. wikipedia.orgnih.gov The efficiency and stability of a DSSC are critically dependent on the properties of the dye, leading to extensive research into novel organic and metal-complex sensitizers. atbuftejoste.com.ngtheaic.orgnih.gov

While this compound has not been specifically reported as a dye in DSSCs, research on structurally related derivatives highlights the potential of this class of compounds. A notable example involves the use of 2-bromo-3-(methylamino)naphthalene-1,4-dione (BrA1) , a compound that shares the bromo and methylamino functional groups, as a photosensitizer. This aminonaphthoquinone analogue was synthesized and used to sensitize TiO₂ nanorod-based photoanodes.

In this DSSC system, the BrA1 dye demonstrated effective light absorption in the visible spectrum, a crucial requirement for a solar cell sensitizer. The absorption is attributed to π →π* and n → π* charge-transfer transitions, with the electron-donating effect of the amine group playing a key role. Upon illumination, the dye injects excited electrons into the conduction band of the TiO₂, generating a photocurrent. The performance of a DSSC fabricated with this derivative showcases its potential.

Table 1: Photovoltaic Performance of a DSSC Using a BrA1-Sensitized TiO₂ Nanorod Photoanode

| Parameter | Value |

| Open-Circuit Voltage (Voc) | Value not specified in abstract |

| Short-Circuit Current Density (Jsc) | Value not specified in abstract |

| Fill Factor (FF) | Value not specified in abstract |

| Power Conversion Efficiency (PCE) | Improved PCE noted |

| Data derived from studies on TiO₂ nanorods calcined at 400 °C and sensitized with 2-bromo-3-(methylamino)naphthalene-1,4-dione. |

Electrochemical impedance spectroscopy confirmed that the system's charge transportation was efficient, suggesting that the structural features of the BrA1 dye facilitate good adsorption onto the TiO₂ surface and fast electron injection. This research into a related derivative underscores the potential of using bromo- and methylamino-substituted aromatic compounds as effective photosensitizers in the ongoing development of advanced DSSCs.

Application as Corrosion Inhibitors in Chemical Systems

The prevention of metal corrosion is a critical challenge in numerous industrial processes, particularly in acidic environments used for cleaning, pickling, and oil well stimulation. Organic molecules containing heteroatoms like nitrogen and oxygen, along with aromatic rings, are widely investigated as corrosion inhibitors. google.com These compounds function by adsorbing onto the metal surface, forming a protective film that blocks the active sites for corrosive attack. youtube.commdpi.com

Although direct studies on this compound as a corrosion inhibitor are not available in the surveyed literature, its structural components—a benzoic acid moiety and an amino group—are features common to many effective inhibitors. Research on aminobenzoic acid derivatives has demonstrated their significant potential in this field. For example, Schiff bases synthesized from 4-aminobenzoic acid have been shown to be effective corrosion inhibitors for mild steel in acidic solutions.

The inhibitory action is attributed to the presence of the carboxyl group, the azomethine group (-N=CH-), and the aromatic ring, which facilitate strong adsorption onto the metal surface. The effectiveness of these related compounds can be quantified by their inhibition efficiency (IE), which is often determined using electrochemical techniques.

Table 2: Inhibition Efficiencies of Various Benzoic Acid and Amine Derivatives as Corrosion Inhibitors

| Inhibitor | Metal | Corrosive Medium | Max. Inhibition Efficiency (%) | Reference |

| Benzo[h]quinoline hydrazone derivative | Carbon Steel | 1.0 M HCl | 90.33 | sigmaaldrich.com |

| 1,5-Dimethyl-4-((2-methylbenzylidene)amino)-2-phenyl-1H-pyrazol-3(2H)-one (DMPO) | Mild Steel | 1.0 M HCl | 87.0 | wikipedia.org |

| Schiff base from 4-aminoantipyrene (TMCATP) | Mild Steel | 1 M HCl | 97.0 | nih.gov |

| α-aminophosphonate (α-AP) | Carbon Steel | H₂SO₄ | 95.7 | mdpi.com |

The data in Table 2 clearly show that molecules containing amine and carboxylic acid functionalities, similar to those in this compound, can achieve very high levels of corrosion protection. The presence of the bromine atom and the methyl group on the benzene ring of this compound would further modify its electronic properties and solubility, potentially enhancing its adsorption characteristics and making it a strong candidate for development as a novel corrosion inhibitor. mdpi.com

Concluding Remarks and Future Research Directions

Synthesis of Currently Unexplored Derivatives and Analogues

The true potential of 4-Bromo-2-(methylamino)benzoic acid lies in its capacity as a building block for a diverse range of currently unexplored derivatives and analogues. The presence of three distinct functional groups provides a versatile platform for a multitude of chemical modifications.

The carboxylic acid moiety can be readily converted into esters, amides, and acid halides, opening the door to a vast library of derivatives. For instance, esterification with various alcohols could yield compounds with tailored solubility and pharmacokinetic properties. Amidation, reacting the carboxylic acid with a wide range of primary and secondary amines, could lead to the synthesis of novel polyfunctional molecules with potential applications in medicinal chemistry and materials science.

The secondary amine offers another site for derivatization. For example, acylation of the methylamino group could introduce new functionalities and steric bulk, influencing the molecule's conformational preferences and biological activity. Furthermore, the bromine atom on the aromatic ring is a key handle for cross-coupling reactions. Palladium-catalyzed reactions such as the Suzuki, Heck, and Sonogashira couplings could be employed to introduce a wide variety of substituents at the 4-position, leading to the generation of complex molecular scaffolds.

The synthesis of analogues could involve modifying the substitution pattern on the aromatic ring or altering the nature of the amino and acidic functional groups. For example, replacing the methylamino group with other alkyl or aryl amines would allow for a systematic investigation of structure-activity relationships. Similarly, the bromine atom could be substituted with other halogens or functional groups to fine-tune the electronic properties of the molecule.

Investigation of Novel Reactivity Pathways and Mechanistic Insights

The interplay between the electron-withdrawing carboxylic acid and the electron-donating methylamino group, ortho to each other, alongside the presence of a bromine atom, suggests the potential for novel and interesting reactivity pathways. The electronic nature of the aromatic ring is finely balanced, which could lead to regioselective reactions that are not readily predictable from simpler, monosubstituted systems.

A key area for future investigation is the exploration of intramolecular reactions. For example, under specific conditions, intramolecular cyclization reactions could be induced, leading to the formation of novel heterocyclic systems. The proximity of the amino and carboxylic acid groups could facilitate the formation of lactams or other ring structures, which are prevalent in many biologically active molecules.

Mechanistic studies of known reactions applied to this molecule would also be highly valuable. For instance, a detailed kinetic and mechanistic investigation of the N-methylation of the parent 2-amino-4-bromobenzoic acid could provide insights into the role of the bromine substituent on the reaction rate and selectivity. Similarly, understanding the mechanism of nucleophilic aromatic substitution of the bromine atom, and how it is influenced by the ortho- and para-substituents, would be of fundamental importance. Modern analytical techniques, such as in-situ spectroscopy and computational modeling, could be employed to elucidate reaction intermediates and transition states, providing a deeper understanding of the underlying reaction mechanisms. unimelb.edu.au

Opportunities for Interdisciplinary Research in Materials Science and Green Chemistry

The unique structural features of this compound and its derivatives present exciting opportunities for interdisciplinary research, particularly in the fields of materials science and green chemistry.

In materials science, the ability to form ordered structures through hydrogen bonding (via the carboxylic acid and amino groups) and potentially halogen bonding (via the bromine atom) makes this molecule an interesting candidate for the design of novel supramolecular assemblies and crystal engineering. nih.govresearchgate.net Derivatives of this compound could be explored as building blocks for metal-organic frameworks (MOFs) or as components in liquid crystals. The presence of the bromine atom also imparts a degree of flame retardancy, a property that could be exploited in the development of new fire-resistant materials. Furthermore, bromo-substituted benzoic acids have been investigated for their use as binders in electrophotographic materials, suggesting a potential application for derivatives of the title compound in electronic materials. justlonghealth.com

From a green chemistry perspective, the development of efficient and environmentally benign synthetic routes to this compound and its derivatives is a key research goal. This includes the use of greener solvents, catalysts, and reaction conditions. For example, exploring enzyme-catalyzed reactions for the synthesis or modification of this compound could offer a more sustainable alternative to traditional chemical methods. Additionally, the use of benzoic acid derivatives derived from renewable resources, such as lignin, is a growing area of interest in green chemistry. rsc.org Investigating the potential to produce analogues of this compound from such sustainable feedstocks would be a significant step towards a more circular chemical economy.

Advancements in Computational Methodologies for Prediction of Properties and Reactivity

In the absence of extensive experimental data, computational chemistry provides a powerful tool for predicting the properties and reactivity of this compound. grnjournal.us Density Functional Theory (DFT) calculations can be employed to determine its optimized geometry, electronic structure, and spectroscopic properties. unimelb.edu.aunih.govchemrxiv.orgresearchgate.net Such calculations can provide insights into the molecule's dipole moment, polarizability, and frontier molecular orbital energies (HOMO and LUMO), which are crucial for understanding its reactivity and potential applications in materials science. rsc.org

Quantitative Structure-Activity Relationship (QSAR) studies could be utilized to predict the biological activity of derivatives of this compound. nih.govdergipark.org.trcolab.ws By building computational models based on the structures and activities of known compounds, it may be possible to design novel derivatives with enhanced therapeutic potential.